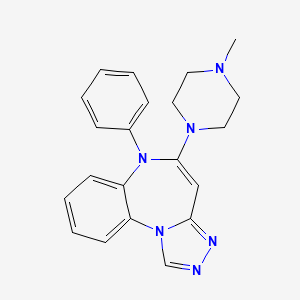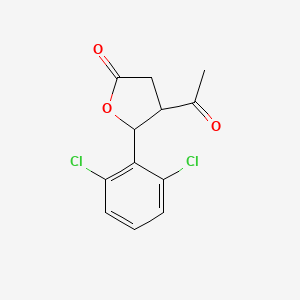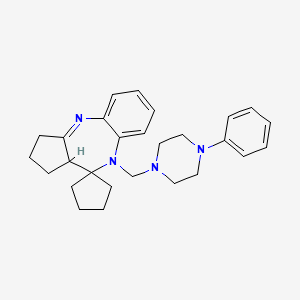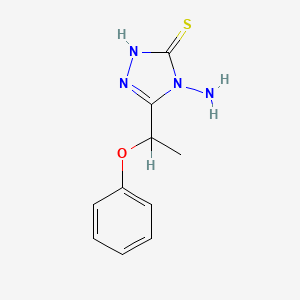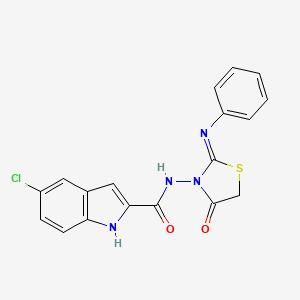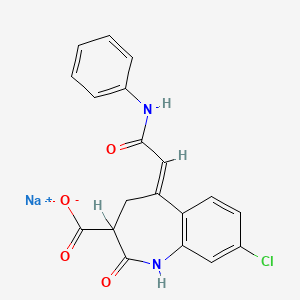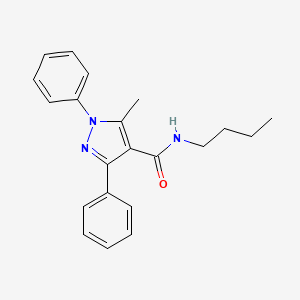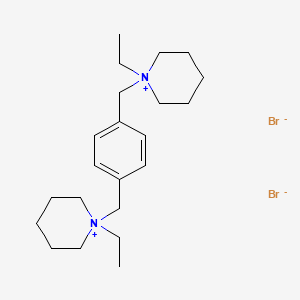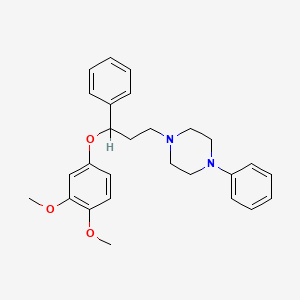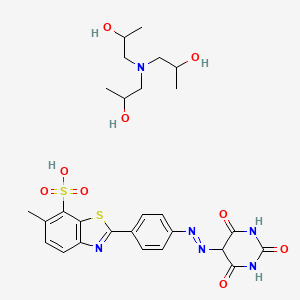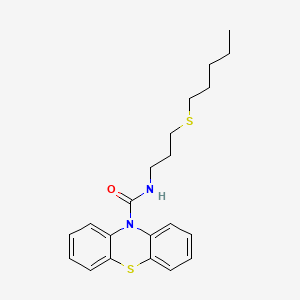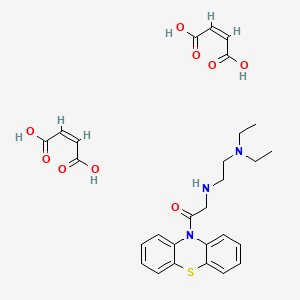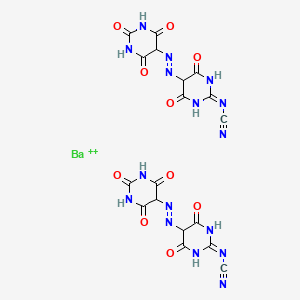
Bisoprolol fumarate and hydrochlorothiazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bisoprolol fumarate and hydrochlorothiazide is a combination medication used primarily for the treatment of hypertension (high blood pressure). Bisoprolol fumarate is a beta-1 adrenergic blocking agent, while hydrochlorothiazide is a thiazide diuretic. Together, they work synergistically to lower blood pressure by reducing the workload on the heart and promoting the excretion of excess fluid from the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrochlorothiazide: Hydrochlorothiazide is synthesized by the reaction of 3-chloroaniline with sulfur dioxide and chlorine to form 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide.
Industrial Production Methods
Industrial production of bisoprolol fumarate and hydrochlorothiazide involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Bisoprolol fumarate can undergo oxidation reactions, particularly at the isopropylamine group.
Reduction: Hydrochlorothiazide can be reduced to its corresponding amine derivative.
Substitution: Both compounds can undergo substitution reactions, such as nucleophilic substitution at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as sodium hydroxide and halogenating agents are commonly employed.
Major Products Formed
Bisoprolol Fumarate: Oxidation can lead to the formation of bisoprolol oxide.
Hydrochlorothiazide: Reduction can yield the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Bisoprolol fumarate and hydrochlorothiazide have a wide range of applications in scientific research:
Wirkmechanismus
Bisoprolol Fumarate
Bisoprolol fumarate selectively blocks beta-1 adrenergic receptors in the heart, reducing heart rate and cardiac output, which lowers blood pressure. It diminishes the effects of adrenaline and noradrenaline, leading to decreased myocardial oxygen demand .
Hydrochlorothiazide
Hydrochlorothiazide inhibits sodium reabsorption in the distal tubules of the kidneys, promoting the excretion of sodium, water, potassium, and hydrogen ions. This diuretic effect reduces blood volume and, consequently, blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atenolol: Another beta-1 adrenergic blocker used for hypertension.
Metoprolol: A beta-1 selective blocker similar to bisoprolol.
Chlorthalidone: A thiazide-like diuretic used for hypertension.
Indapamide: Another diuretic with similar properties to hydrochlorothiazide
Uniqueness
The combination of bisoprolol fumarate and hydrochlorothiazide is unique due to its dual mechanism of action, providing both beta-blockade and diuretic effects. This combination is particularly effective in managing hypertension with fewer side effects compared to higher doses of monotherapy .
Eigenschaften
CAS-Nummer |
847780-86-3 |
|---|---|
Molekularformel |
C25H39ClN4O8S2 |
Molekulargewicht |
623.2 g/mol |
IUPAC-Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C18H31NO4.C7H8ClN3O4S2/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2,10-11H,3H2,(H2,9,12,13) |
InChI-Schlüssel |
YPOQUAYRZPJZHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


